molecular formula C11H15BrClNO B1440445 3-(4-Bromophenoxy)piperidine hydrochloride CAS No. 1185025-37-9

3-(4-Bromophenoxy)piperidine hydrochloride

Cat. No.: B1440445
CAS No.: 1185025-37-9
M. Wt: 292.6 g/mol
InChI Key: HOAHDGROVUHVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-(4-Bromophenoxy)piperidine hydrochloride typically involves the reaction of 3-(4-bromophenoxy)piperidine with acetaldehyde under acid catalysis . The reaction mixture is then subjected to crystallization, separation, and purification to obtain the target product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-Bromophenoxy)piperidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ether linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Bromophenoxy)piperidine hydrochloride is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)piperidine hydrochloride involves its interaction with neurotransmitter systems in the brain. The compound can bind to specific receptors or enzymes, modulating their activity and influencing neurotransmitter release and uptake. This can lead to changes in neuronal activity and communication, which are important for understanding various neurological and psychiatric disorders.

Comparison with Similar Compounds

3-(4-Bromophenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with neurotransmitter systems in a distinct manner, making it a valuable tool in neuroscience and pharmaceutical research.

Properties

IUPAC Name

3-(4-bromophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAHDGROVUHVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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